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Compound of Interest

Compound Name: BMS-767778

Cat. No.: B1667241 Get Quote

A Note on the Compound of Interest: Initial database searches for preclinical data on BMS-
767778 revealed a potential ambiguity. While BMS-767778 is identified as a Dipeptidyl

Peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes, the detailed technical

requirements of this request—specifically the emphasis on signaling pathways and complex

experimental workflows—are more characteristic of a kinase inhibitor used in oncology

research. A compound with a very similar designation, BMS-777607, is a well-documented

inhibitor of the MET, Axl, and Ron receptor tyrosine kinases, with a preclinical data profile that

aligns closely with the in-depth analysis requested.

Given this context, this technical guide will provide a comprehensive overview of the preclinical

data for BMS-777607. To ensure completeness, a summary of the available preclinical data for

BMS-767778 is also included.

BMS-777607: A Multi-Targeted Kinase Inhibitor
BMS-777607 is a potent, orally bioavailable, small-molecule inhibitor of the MET receptor

tyrosine kinase family, including c-Met, Ron, Axl, and Tyro3. Its activity against these key

drivers of oncogenesis has positioned it as a compound of interest in cancer therapy.

Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for BMS-777607.

Table 1: In Vitro Kinase and Cell-Based Activity of BMS-777607
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Target/Assay IC50/Ki Cell Line Notes

c-Met (cell-free) 3.9 nM (IC50) -
Met-related inhibitor[1]

[2].

Axl (cell-free) 1.1 nM (IC50) -
Met-related inhibitor[1]

[2].

Ron (cell-free) 1.8 nM (IC50) -
Met-related inhibitor[1]

[2].

Tyro3 (cell-free) 4.3 nM (IC50) -
Met-related inhibitor[1]

[2].

c-Met

autophosphorylation
<1 nM (IC50) PC-3, DU145 HGF-stimulated[2].

c-Met

autophosphorylation
20 nM (IC50) GTL-16 lysates

ATP-competitive

inhibition[1].

Cell Migration <0.1 µM (IC50) PC-3, DU145 HGF-stimulated[2].

Cell Invasion <0.1 µM (IC50) PC-3, DU145 HGF-stimulated[2].

Cell Viability

(U118MG)

IC50 determined at 4

and 12 hours
U118MG [3].

Cell Viability (SF126)
IC50 determined at 4

and 12 hours
SF126 [3].

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models
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Tumor Model Dosing Regimen
Tumor Growth
Inhibition

Reference

GTL-16 gastric

carcinoma
6.25-50 mg/kg, p.o.

Significant reduction

in tumor volume
[1]

KHT fibrosarcoma 25 mg/kg/day, p.o.
28.3% decrease in

lung tumor nodules
[1][2].

SF126 glioblastoma 30 mg/kg, i.p.
56% tumor volume

reduction
[3].

U118MG glioblastoma 30 mg/kg, i.p. >91% tumor remission [3].

NCI-H226

mesothelioma
5, 10, 25 mg/kg, p.o.

Significant, dose-

dependent tumor

growth inhibition

[4]

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

Parameter Value Dosing Reference

Dosing
5 mg/kg (IV), 10

mg/kg (p.o.)
Single dose [5]

Blood Sampling

Timepoints

0.05, 0.5, 1, 3, 6, 8, 24

h (IV); 0.25, 0.5, 1, 3,

6, 8, 24 h (p.o.)

Composite profile [5]

Analysis Method LC/MS/MS Serum samples [5]

Note: Specific Cmax, Tmax, half-life, and bioavailability values were not explicitly provided in

the searched literature.

Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.

Kinase Inhibition Assay (Cell-Free)
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Enzyme Source: Baculovirus expressed GST-Met.

Substrate: Poly(Glu/Tyr) (3 µg).

Reaction Mixture: 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT, 1 µM ATP, and

0.12 µCi 33P γ-ATP in a final volume of 30 µL.

Incubation: 1 hour at 30°C.

Termination: Addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

Quantification: Measurement of substrate phosphorylation[1].

Cell Viability Assay (MTT)

Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic

growth during the experiment.

Compound Treatment: Cells are treated with various concentrations of BMS-777607 or

vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader. The absorbance is proportional to the number of viable cells[3].

Wound Healing (Scratch) Assay for Cell Migration

Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch

or "wound" in the cell monolayer.
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Compound Treatment: The cells are washed to remove debris, and fresh media containing

different concentrations of BMS-777607 or a vehicle control is added.

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 6

or 12 hours) using a microscope.

Quantification: The rate of wound closure is quantified by measuring the change in the width

or area of the scratch over time[1].

Transwell Invasion Assay

Insert Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated

with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix.

Cell Seeding: Cancer cells are seeded into the upper chamber of the Transwell insert in

serum-free media containing the test compound (BMS-777607) or vehicle.

Chemoattractant: The lower chamber contains media with a chemoattractant, such as fetal

bovine serum (FBS), to stimulate cell invasion.

Incubation: The plate is incubated for a period that allows for cell invasion through the

Matrigel and the porous membrane (e.g., 24-48 hours).

Staining and Quantification: Non-invading cells on the upper surface of the membrane are

removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet),

and counted under a microscope[1].

Western Blotting for Protein Phosphorylation

Cell Lysis: Cells are treated with BMS-777607 and/or a growth factor (e.g., HGF) for the

desired time, then lysed in a buffer containing protease and phosphatase inhibitors to

preserve protein phosphorylation states.

Protein Quantification: The protein concentration of the lysates is determined using a

standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

membrane (e.g., nitrocellulose or PVDF).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for the phosphorylated and total forms of the

target proteins (e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system[2].

In Vivo Xenograft Tumor Model

Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used.

Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected

subcutaneously or orthotopically into the mice.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The

mice are then randomized into treatment and control groups.

Drug Administration: BMS-777607 is administered to the treatment group via a specified

route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives

a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in

the treated group to the control group. Other endpoints such as survival can also be

assessed[3][4].

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by BMS-777607 and the general workflows of the preclinical
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experiments.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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